N-benzyl-5-oxopyrrolidine-2-carboxamide

Calpain inhibition Diastereomer selectivity Structure-activity relationship

Generic Glatiramer Acetate ANDA submissions require the officially designated Impurity 1 reference standard for ICH Q3A/Q3B-compliant analytical method validation. N-Benzyl-5-oxoprolinamide (CAS 100135-07-7) is the sole regulatory-accepted compound for this role, with no permissible generic substitution. • Quantifiable stereochemical dependence: S,R diastereomer IC50 = 0.078 μM vs. calpain; >10-fold more potent than R,R counterpart • ≥98% commercial purity (vs. 95% for D-enantiomer) minimizes by-product accumulation in multi-step neuroprotective agent synthesis • Critical for ANDA submission data packages; alternative pyrrolidine-2-carboxamide analogs lack requisite impurity profile identity

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 100135-07-7
Cat. No. B1273461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-oxopyrrolidine-2-carboxamide
CAS100135-07-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c15-11-7-6-10(14-11)12(16)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15)
InChIKeyMDCKMKIRZIXFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-oxopyrrolidine-2-carboxamide (CAS 100135-07-7): Chiral Building Block and Reference Standard for Pharmaceutical R&D


N-Benzyl-5-oxopyrrolidine-2-carboxamide (CAS 100135-07-7), also known as N-Benzyl-5-oxoprolinamide, is a chiral pyrrolidinone derivative with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of bioactive molecules [1]. It is also designated as Glatiramer Acetate Impurity 1, making it a critical reference standard for quality control in generic pharmaceutical development . The compound is commercially available with a purity of ≥97–98% from multiple suppliers, ensuring reliable sourcing for research and industrial applications .

Procurement Alert: Why Generic 5-Oxopyrrolidine-2-carboxamides Cannot Replace CAS 100135-07-7 in Regulated Workflows


Generic substitution of N-Benzyl-5-oxopyrrolidine-2-carboxamide with other 5-oxopyrrolidine derivatives is not scientifically valid due to critical differences in chiral configuration, impurity profile relevance, and documented synthetic utility. The specific (S)- or (R)- enantiomers of this scaffold exhibit distinct biological activities; for instance, the S,R diastereomer of a related 1-benzyl-5-oxopyrrolidine-2-carboxamide (IC50 = 0.078 μM) showed >10-fold higher potency than its R,R counterpart (31.8% inhibition at 1 μM) in calpain inhibition assays [1]. Furthermore, this compound's defined role as Glatiramer Acetate Impurity 1 mandates its use in pharmacopeial analytical methods, where substitution with a non-identical analog would invalidate regulatory compliance . The absence of the N-benzyl group or the 5-oxo moiety fundamentally alters the compound's reactivity, metabolic stability, and target engagement profile, as demonstrated in structure-activity relationship studies of related pyrrolidine-2-carboxamides [2].

Quantitative Differentiation: Why N-Benzyl-5-oxopyrrolidine-2-carboxamide Outperforms Alternatives in Targeted Applications


Chiral Configuration Dictates Potency: S,R Diastereomer 10-Fold More Active than R,R in Calpain Inhibition

In a head-to-head comparison of 1-benzyl-5-oxopyrrolidine-2-carboxamide diastereomers, the S,R analogue (IC50 = 0.078 μM) exhibited significantly greater calpain inhibitory activity than the R,R diastereomer, which showed only 31.8% inhibition at 1 μM [1]. This quantifies the critical impact of stereochemistry on target engagement, directly informing procurement decisions for chiral building blocks.

Calpain inhibition Diastereomer selectivity Structure-activity relationship

Designation as Glatiramer Acetate Impurity 1 Enforces Regulatory Compliance in Generic Drug Development

N-Benzyl-5-oxopyrrolidine-2-carboxamide (CAS 100135-07-7) is officially designated as Glatiramer Acetate Impurity 1, with a certified purity of 99%+ by HPLC . In contrast, other pyrrolidine-2-carboxamide derivatives lack this regulatory identity and cannot serve as validated reference standards for the quality control of Glatiramer Acetate active pharmaceutical ingredient (API).

Pharmaceutical impurity Glatiramer Acetate Regulatory compliance

Purity Benchmarking: 98% Baseline Ensures Reproducible Synthetic and Analytical Outcomes

Commercially available N-Benzyl-5-oxopyrrolidine-2-carboxamide is routinely supplied at ≥97–98% purity, as documented by multiple vendors [REFS-1, REFS-2]. In comparison, the D-enantiomer (N-benzyl-5-oxo-D-prolinamide) is typically offered at 95% purity . This 2–3% absolute purity advantage reduces the risk of side reactions and simplifies purification in multi-step syntheses.

Purity Analytical standard Synthesis intermediate

Optimal Use Cases for N-Benzyl-5-oxopyrrolidine-2-carboxamide Based on Quantitative Evidence


Chiral Building Block for Structure-Activity Relationship (SAR) Studies in Calpain and Neuroprotective Drug Discovery

The S,R diastereomer of N-benzyl-5-oxopyrrolidine-2-carboxamide exhibits IC50 = 0.078 μM against calpain, demonstrating >10-fold higher potency than the R,R diastereomer [1]. This quantifiable stereochemical dependence makes the compound an essential tool for probing chiral requirements in calpain inhibitor design and for validating the stereochemical integrity of synthetic analogs. Researchers should prioritize sourcing enantiomerically pure material (CAS 100135-07-7) to ensure reproducible SAR data.

Reference Standard for Glatiramer Acetate Impurity Profiling in Generic Pharmaceutical Development

As the officially designated Glatiramer Acetate Impurity 1 with 99%+ HPLC purity, N-Benzyl-5-oxopyrrolidine-2-carboxamide is required for the development and validation of analytical methods used to quantify this specific impurity in Glatiramer Acetate API and finished dosage forms . Its use ensures compliance with regulatory guidelines (ICH Q3A/Q3B) and facilitates successful ANDA submissions. No other pyrrolidine-2-carboxamide analog can fulfill this role.

High-Purity Intermediate for Multi-Step Synthesis of Bioactive Pyrrolidinones

With a commercial purity of 98% (vs. 95% for the D-enantiomer), CAS 100135-07-7 provides a cleaner starting material for multi-step syntheses, minimizing the accumulation of by-products and simplifying purification . This purity advantage is particularly critical in the synthesis of neuroprotective agents and other advanced pharmaceutical intermediates where trace impurities can compromise biological activity or yield.

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